molecular formula C35H26N4O2 B11099849 2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide

2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide

Cat. No.: B11099849
M. Wt: 534.6 g/mol
InChI Key: AINOWPNFTBTZER-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide is a complex organic compound characterized by its multiple cyano groups and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The phenoxy linkages contribute to the compound’s overall stability and electronic properties, facilitating its role in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide is unique due to its specific structural configuration, which imparts distinct electronic and thermal properties. The presence of multiple cyano groups and the cyclopentyl ring contribute to its high stability and reactivity, making it suitable for specialized applications in advanced materials and electronics.

Properties

Molecular Formula

C35H26N4O2

Molecular Weight

534.6 g/mol

IUPAC Name

4-[4-[1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl]-2-methylphenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C35H26N4O2/c1-23-15-29(7-11-33(23)40-31-9-5-25(19-36)27(17-31)21-38)35(13-3-4-14-35)30-8-12-34(24(2)16-30)41-32-10-6-26(20-37)28(18-32)22-39/h5-12,15-18H,3-4,13-14H2,1-2H3

InChI Key

AINOWPNFTBTZER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCC2)C3=CC(=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)C)OC5=CC(=C(C=C5)C#N)C#N

Origin of Product

United States

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